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Compound of Interest

Compound Name: Caspase-3 activator 3

Cat. No.: B15139020 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of Caspase-3/7 activator 3, a novel compound

with demonstrated pro-apoptotic and anti-proliferative properties. The information presented

herein is intended to support research and development efforts in oncology and related fields.

Introduction
Caspase-3/7 activator 3, also identified as compound 7g in the primary literature, is a synthetic

small molecule belonging to the class of Passerini α-acyloxy carboxamides. It has emerged as

a potent and tumor-selective inducer of apoptosis through the activation of effector caspases-3

and -7.[1][2][3] These caspases are critical executioners in the apoptotic cascade, responsible

for the cleavage of numerous cellular substrates, leading to programmed cell death. The

selective activation of these caspases in cancer cells is a promising therapeutic strategy, and

Caspase-3/7 activator 3 represents a significant development in this area.

The design of this compound was based on mimicking the pharmacophoric features of known

caspase activators.[2][3] Preclinical studies have demonstrated its efficacy in inducing

apoptosis and inhibiting the proliferation of various cancer cell lines, with a notable selectivity

for tumor cells over normal cells.[1][2]
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Property Value

Chemical Name

ethyl 4-(1-(2-

phenylacetoxy)cyclohexanecarboxamido)benzo

ate

Molecular Formula C24H27NO5

Molecular Weight 409.47 g/mol

SMILES
CCOC(=O)c1ccc(NC(=O)C2(CCCCC2)OC(=O)

Cc2ccccc2)cc1

Chemical Class Passerini α-acyloxy carboxamide

Mechanism of Action
Caspase-3/7 activator 3 induces apoptosis through a caspase-3/7 dependent mechanism.[2][3]

While the precise molecular interactions are still under investigation, the current understanding

suggests that it likely acts upstream of or directly on the caspase activation cascade.

The activation of the executioner caspases, caspase-3 and caspase-7, is a central event in

apoptosis. These caspases exist as inactive zymogens (procaspases) in healthy cells and are

activated by initiator caspases (such as caspase-8 and caspase-9) through proteolytic

cleavage. There are two primary pathways leading to caspase activation:

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of

extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.

This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the

Death-Inducing Signaling Complex (DISC), where procaspase-8 is activated. Activated

caspase-8 then directly cleaves and activates effector caspases-3 and -7.

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress

signals, such as DNA damage or growth factor withdrawal. These signals lead to the

permeabilization of the mitochondrial outer membrane and the release of cytochrome c into

the cytosol. Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

The apoptosome recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves

and activates caspases-3 and -7.
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Experimental evidence suggests that Caspase-3/7 activator 3 may influence the intrinsic

pathway. Studies have shown that treatment with this compound leads to a significant

downregulation of the anti-apoptotic protein Bcl-2.[1][3] Bcl-2 is a key regulator of the intrinsic

pathway, and its inhibition promotes mitochondrial outer membrane permeabilization.

The following diagram illustrates the key signaling pathways involved in caspase-3 and -7

activation:
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Fig. 1: Caspase-3 and -7 activation pathways.
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Quantitative Data
The anti-proliferative and pro-apoptotic activities of Caspase-3/7 activator 3 have been

quantified in various cancer cell lines.

Table 1: In vitro Anti-proliferative Activity (IC50)
Cell Line Cell Type IC50 (µM)

Caco-2
Human colorectal

adenocarcinoma
0.064[1]

HepG-2 Human liver carcinoma 0.065[1]

Wi-38 Normal human lung fibroblasts 17.077[1]

Table 2: Caspase-3/7 Activation and Apoptosis Induction
in Caco-2 Cells

Parameter Value

Caspase-3/7 Activation (fold increase) up to 4.2[2]

Total Apoptotic Cell Population (%) 58.73[1]

Table 3: Effect on Bcl-2 Expression in Caco-2 Cells
Parameter Value

Bcl-2 Downregulation (fold change) 0.087[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for

Caspase-3/7 activator 3.

Anti-proliferative Activity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a

compound on cell proliferation.
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Fig. 2: MTT assay workflow.

Materials:

Cancer cell lines (e.g., Caco-2, HepG-2) and normal cell lines (e.g., Wi-38)

Complete culture medium (e.g., DMEM with 10% FBS)

Caspase-3/7 activator 3 stock solution (in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of

complete culture medium per well.

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Treatment: Prepare serial dilutions of Caspase-3/7 activator 3 in culture medium. Add 100 µL

of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a

positive control (e.g., 5-fluorouracil).

Incubation: Incubate the plate for 72 hours under the same conditions.
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MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh

medium and 10 µL of MTT solution to each well.

Incubation: Incubate the plate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value is determined by plotting the percentage of viability against the compound

concentration.

Caspase-3/7 Activity Assay
This protocol measures the activity of caspases-3 and -7 in cell lysates.

Start Treat cells with IC50
concentration of the compound Incubate for 72h Lyse the cells Add caspase-3/7 substrate

(e.g., Ac-DEVD-pNA) Incubate at 37°C Measure absorbance at 405 nm End

Click to download full resolution via product page

Fig. 3: Caspase-3/7 activity assay workflow.

Materials:

Cancer cell lines

Caspase-3/7 activator 3

Cell lysis buffer

Caspase-3/7 colorimetric assay kit (containing a pNA-conjugated substrate such as Ac-

DEVD-pNA)

96-well plate
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Microplate reader

Procedure:

Cell Treatment: Treat cells with the IC50 concentration of Caspase-3/7 activator 3 for 72

hours. Include an untreated control.

Cell Lysis: After treatment, harvest and lyse the cells according to the assay kit

manufacturer's instructions.

Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3/7 substrate (e.g.,

Ac-DEVD-pNA) to each well.

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2

hours).

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

The absorbance is proportional to the amount of pNA released, which indicates caspase

activity.

Data Analysis: Calculate the fold increase in caspase-3/7 activity in the treated cells

compared to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI
Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.

Start Treat cells with IC50
concentration of the compound Incubate for 72h Harvest and wash cells Resuspend in Annexin V

binding buffer
Add FITC-Annexin V

and Propidium Iodide (PI) Incubate in the dark Analyze by flow cytometry End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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